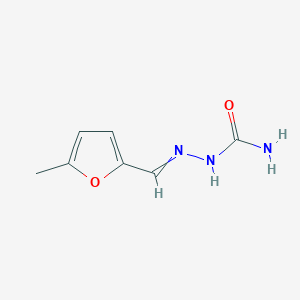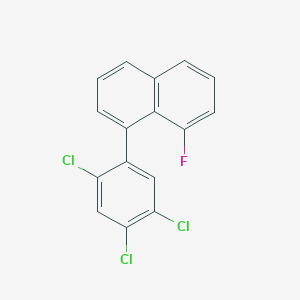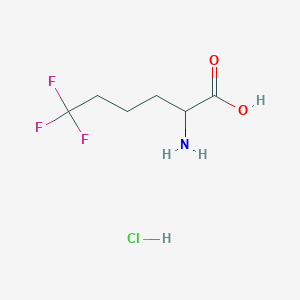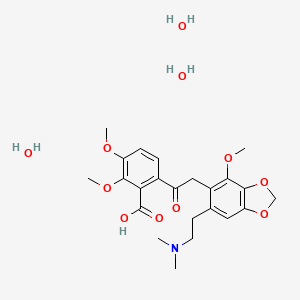
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H10F2O2 It is a derivative of cyclohexanedione, characterized by the presence of two fluorine atoms and two methyl groups on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexanone with methyl ethyl ketone under acidic conditions to form 5,5-dimethyl-1,3-cyclohexanedione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological or chemical effects . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atoms, making it less reactive in certain contexts.
2,2-Difluorocyclohexanone: Similar structure but without the methyl groups, leading to different chemical properties.
Uniqueness
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The fluorine atoms enhance its stability and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C8H10F2O2 |
|---|---|
分子量 |
176.16 g/mol |
IUPAC名 |
2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H10F2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3 |
InChIキー |
FOIWCMADMHJLQY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)

![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)


![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)

![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)

